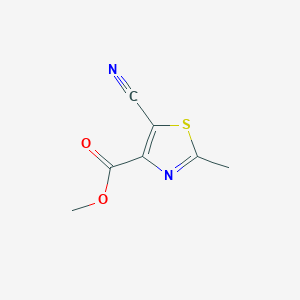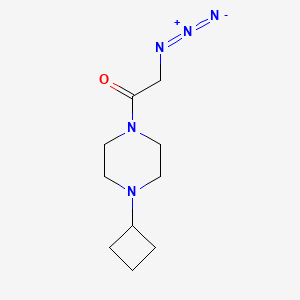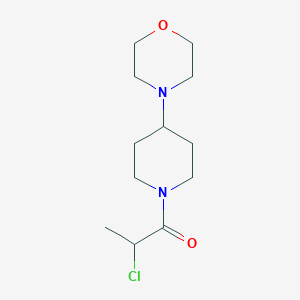
Methyl 5-cyano-2-methyl-1,3-thiazole-4-carboxylate
Vue d'ensemble
Description
“Methyl 5-cyano-2-methyl-1,3-thiazole-4-carboxylate” is a type of organic compound that belongs to the class of 2-aminothiazoles . These compounds are significant in medicinal chemistry and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The synthesis of these compounds involves the use of FTIR and NMR (1H and 13C) for characterization . The compounds are designed by altering the amino group . In one study, eight compounds were synthesized and evaluated for their antibacterial potential against multi-drug resistant clinical isolates .Molecular Structure Analysis
The thiazole ring in these compounds consists of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by FTIR and NMR (1H and 13C) . For example, one compound had a yield of 50%, melting point of 196–198 °C, and Rf value of 0.61 (petroleum ether: ethyl acetate, 1:3) .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Formation of Thiazine Derivatives
A study demonstrated the transformation of 4-allyl-1,3-thiazol-5(4H)-ones into methyl 5,6-dihydro-1,3(4H)-thiazine-4-carboxylates, revealing a pathway for creating thiazine derivatives from thiazole compounds (Jenny & Heimgartner, 1989).
Pyrido-Pyrimidin-Thiazole Carboxylates Synthesis
Research on the transformation of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates offers insights into creating complex molecules for potential medicinal applications (Žugelj et al., 2009).
Novel Synthesis Method
A novel synthetic method for methyl 5-substituted thiazole-4-carboxylates using 3-bromo-2-isocyanoacrylates was explored, highlighting an innovative approach to synthesizing thiazole derivatives (Yamada, Fukui, & Nunami, 1995).
Structural and Mechanistic Studies
Cycloaddition Reactions
Investigation into 1,3-dipolar cycloaddition reactions involving thiazolo-oxazolium derivatives led to the synthesis of new chiral pyrrolo-thiazoles, offering insights into the structural complexity and potential applications of these compounds (Melo et al., 2002).
Crystal Structure Analysis
The synthesis and crystal structure analysis of methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate provided valuable information on the molecular configuration and intermolecular interactions within thiazole derivatives (An et al., 2010).
Applications in Drug Discovery
- Building Blocks for Drug Discovery: A study focused on the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighted their potential as versatile building blocks in drug discovery due to their capacity for substitution at multiple positions, facilitating the exploration of chemical space for target ligand development (Durcik et al., 2020).
Propriétés
IUPAC Name |
methyl 5-cyano-2-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-4-9-6(7(10)11-2)5(3-8)12-4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEZORQKKGFZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-2-methyl-1,3-thiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477787.png)






